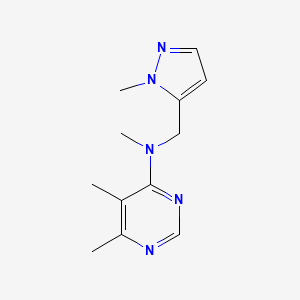
4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of new aryl thiazolone–benzenesulfonamides, which could include “4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide”, has been described in a study . The study evaluated the anti-proliferative activity of these derivatives against various cancer cell lines .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular formula is C14H14N2O3S , with an average mass of 290.338 Da and a monoisotopic mass of 290.072510 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, benzenesulfonamides have been studied for their reactions .Scientific Research Applications
Antimicrobial Activity
Research on related benzenesulfonamide derivatives demonstrates their potential in antimicrobial applications. For instance, a study synthesized a series of derivatives that exhibited significant antibacterial and antifungal activities, with some compounds showing higher activity compared to reference drugs. This highlights the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Cancer Therapy
Benzenesulfonamide derivatives have been explored for their anticancer properties. One study prepared derivatives showing marked anticancer activity against human colorectal and cervix carcinoma cell lines, indicating their potential as anticancer agents (Karakuş et al., 2018). Another study found that ureido-substituted benzenesulfonamides significantly inhibited metastasis formation in a breast cancer model, suggesting their use in developing novel antimetastatic drugs (Pacchiano et al., 2011).
Photochemical Properties
A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, indicating its potential as a photosensitizer for cancer treatment in photodynamic therapy. This compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Chemical Synthesis and Structural Analysis
The synthesis and characterization of novel compounds with benzenesulfonamide groups have been reported, contributing to the understanding of their structural and electronic properties. Such studies are fundamental in the development of new materials and pharmaceuticals (Rublova et al., 2017).
Enzyme Inhibition for Disease Treatment
Benzenesulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in various diseases. Studies have found that these compounds exhibit potent inhibitory action against carbonic anhydrase isoforms relevant to glaucoma, epilepsy, obesity, and cancer, highlighting their therapeutic potential (Lolak et al., 2019).
Mechanism of Action
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-7-9-15(10-8-13)22(20,21)19-16(17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULMRDCPMOKPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

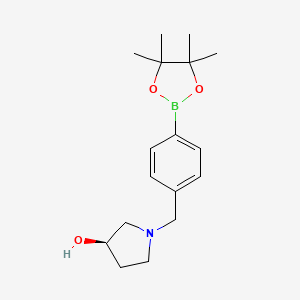

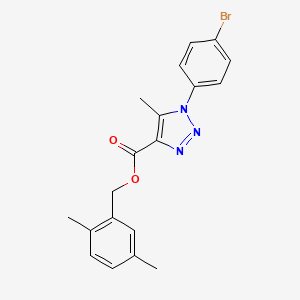

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)
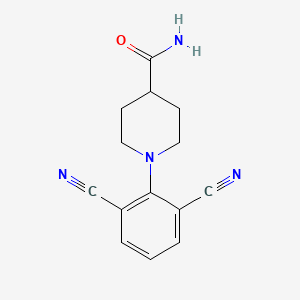
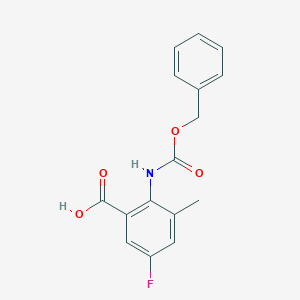
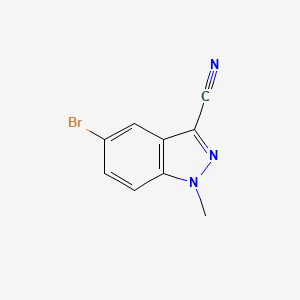
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2555177.png)

